Product packaging for Dabigatran Impurity F(Cat. No.:CAS No. 211915-07-0)

Dabigatran Impurity F

Cat. No.: B601652
CAS No.: 211915-07-0
M. Wt: 655.8 g/mol
InChI Key: HEJZABCHPVKGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Critical Role of Impurity Profiling in Pharmaceutical Quality Science

Impurity profiling, which involves the identification, quantification, and characterization of unwanted chemicals in an API, is a cornerstone of modern pharmaceutical quality assurance. longdom.orgnumberanalytics.com The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a drug product. longdom.orgnumberanalytics.com These unwanted substances can originate from various sources, including raw materials, intermediates, by-products of synthesis, degradation products, residual solvents, and contaminants. longdom.org

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the control of impurities in both drug substances and finished products. longdom.orggmpinsiders.comeuropa.eu These guidelines provide a framework for the identification, qualification, and reporting of impurities, ensuring that manufacturers adhere to good manufacturing practices (GMP) and safeguard public health. numberanalytics.comglobalpharmatek.com For instance, ICH Q3A(R2) and Q3B(R2) provide specific guidance on impurities in new drug substances and new drug products, respectively. numberanalytics.comgmpinsiders.comfda.gov

The process of impurity profiling is not only a regulatory requirement but also a crucial tool for process optimization and ensuring product stability. longdom.orgglobalpharmatek.com By identifying potential degradation pathways, manufacturers can establish appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com Ultimately, rigorous impurity profiling ensures the quality and safety of pharmaceuticals by mitigating the risks associated with potentially toxic or reactive impurities. longdom.orgnumberanalytics.com

Academic Relevance of Trace Component Analysis in Complex Drug Substances

The analysis of trace components within complex drug substances presents significant analytical challenges and is an area of active academic and industrial research. nih.gov Detecting and quantifying species at levels as low as 0.01% to 1.0% is a complex task, often requiring the development of highly sensitive and selective analytical methods. nih.gov For certain highly toxic impurities, the detection limits may even need to be in the parts-per-billion (ppb) range. nih.gov

The complexity of modern drug molecules like dabigatran (B194492) etexilate means that a multitude of structurally similar impurities can be generated during the manufacturing process. acs.org The identification of these trace components often requires a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the separation and quantification of impurities. longdom.orgclearsynth.com However, for structure elucidation, more sophisticated hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) are often necessary. researchgate.nethumanjournals.com

The development of these analytical methods is a significant scientific endeavor, focusing on achieving the necessary sensitivity, selectivity, and robustness to reliably detect and quantify impurities. nih.govactascientific.com This research not only contributes to the safety of pharmaceutical products but also drives innovation in analytical chemistry, pushing the boundaries of detection and characterization of trace substances. wcoomd.orgtapi.com

Research Scope and Significance of Dabigatran Impurity F in Pharmaceutical Development

This compound is a known process-related impurity and potential degradation product associated with the synthesis of Dabigatran Etexilate. derpharmachemica.com Its formation can be attributed to oxidative degradation. derpharmachemica.com The chemical name for one variant of this impurity is Ethyl 3-(2-(((4-(N-((heptan-2-yloxy)carbonyl) carbamimidoyl) phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Another synonym is O-Octyl Dabigatran Ethyl Ester.

The study of this compound is significant for several reasons. Firstly, as a process-related impurity, its presence and concentration must be carefully controlled to ensure the quality and consistency of the final drug product. researchgate.nettandfonline.com Understanding the pathways of its formation allows for the optimization of the manufacturing process to minimize its generation. acs.org Secondly, the characterization of this impurity is essential for developing analytical methods to detect and quantify it accurately. aquigenbio.com Reference standards of this compound are crucial for method development, validation, and routine quality control testing. aquigenbio.comclearsynth.com

The table below provides key information regarding this compound and its related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dabigatran Etexilate211915-06-9C34H41N7O5627.73
This compound1610758-21-8C35H43N7O5641.78
Dabigatran211914-51-1C25H25N7O3471.51
Dabigatran Etexilate Mesylate872728-81-9C35H45N7O8S723.84

This data is compiled from multiple sources for reference. synzeal.com

Properties

CAS No.

211915-07-0

Molecular Formula

C36H45N7O5

Molecular Weight

655.8 g/mol

IUPAC Name

ethyl 3-[[1-methyl-2-[[4-(N-octoxycarbonylcarbamimidoyl)anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46)

InChI Key

HEJZABCHPVKGHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

O-Octyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester

Origin of Product

United States

Origin and Mechanistic Pathways of Dabigatran Impurity F Formation

Synthesis-Related Formation Mechanisms of Dabigatran (B194492) Impurity F

The multi-step synthesis of Dabigatran Etexilate provides several opportunities for the formation of impurities. These can be unreacted starting materials, byproducts from side reactions, or incompletely converted intermediates.

The synthesis of Dabigatran Etexilate involves the convergence of several key precursors. The quality and reactivity of these starting materials are paramount to controlling the impurity profile of the final API. Two principal impurities that have been studied are dabigatran dimer and dabigatran n-propyl ester, which originate from the commercially available raw materials. researchgate.net

A common synthetic route involves the coupling of two main building blocks, followed by a series of transformations. Inefficiencies or side-reactions at any stage can lead to process-related impurities. For instance, the acylation step using n-hexyl chloroformate is critical; its use can generate a number of potential impurities if not carefully controlled. researchgate.netderpharmachemica.com

Table 1: Key Precursors in Dabigatran Etexilate Synthesis

Compound Name Role in Synthesis
N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester Key Starting Material (KSM)
2-[(4-cyanophenyl)amino]acetic acid Key Starting Material (KSM)

This table outlines the primary starting materials involved in the synthesis of Dabigatran Etexilate.

Several stable intermediates are formed during the synthesis of Dabigatran Etexilate. If these intermediates are not fully consumed in subsequent steps, they persist as impurities in the final drug substance.

One of the most critical intermediates is the amidine compound, Ethyl 3-((2-(((4-(amino(imino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazol-5-yl)carbonyl)(pyridin-2-yl)amino)propanoate, which is also known as Dabigatran Ethyl Ester. derpharmachemica.com This compound is formed from its cyano-precursor via the Pinner reaction. In some contexts, this amidine intermediate itself is referred to as Impurity F. derpharmachemica.com Its presence in the final product is a direct result of an incomplete final acylation step with n-hexyl chloroformate. google.com

Table 2: Key Reaction Intermediates and Their Potential as Impurities

Intermediate Name Precursor to Potential Impurity Status
Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Amidine Intermediate (Dabigatran Ethyl Ester) Present if cyclization and subsequent nitrile conversion is incomplete. derpharmachemica.comacs.org

This table details the main intermediates in the synthesis and how they can become impurities.

The conditions under which the synthesis is performed have a significant impact on the formation of impurities. Milder reaction conditions are generally preferred to minimize byproduct formation. google.com

Key process parameters include:

Coupling Agents: The conversion of intermediate III to IV (the benzimidazole (B57391) core) can be achieved using various coupling agents. The use of DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at controlled temperatures (25-35°C) can lead to lower levels of impurity formation compared to harsher methods. google.comgoogle.com

Pinner Reaction Conditions: The conversion of the nitrile intermediate to the amidine is sensitive to the reaction conditions. Studies have shown that using less than 33% (w/w) ethanolic HCl can delay the reaction, leading to the formation of hydrolyzed impurities. acs.org

Purification of Intermediates: Most synthetic routes for Dabigatran require purification of key intermediates to prevent carrying impurities through to the final product. This is often achieved through crystallization or the formation of specific salts, such as oxalate (B1200264) or HBr salts, to isolate a purer form of the intermediate before proceeding. google.com

Table 3: Impact of Process Parameters on Impurity Formation

Process Step Parameter Effect on Impurity Formation
Amide formation / Cyclization Coupling agent (e.g., CDI vs. DCC/EDC) Harsher agents and higher temperatures can increase impurity levels. google.comgoogle.com
Amidine formation (Pinner Reaction) Concentration of Ethanolic HCl Lower concentrations can slow the reaction and increase hydrolytic impurities. acs.org

This table summarizes how different manufacturing parameters can influence the generation of impurities.

Elucidation of Reaction Intermediates Contributing to Dabigatran Impurity F

Degradation Pathways Yielding this compound

Dabigatran Etexilate can degrade under various stress conditions, leading to the formation of degradation products, some of which are identified as Impurity F.

Several sources explicitly state that this compound is formed through the oxidative degradation of dabigatran. derpharmachemica.comderpharmachemica.com This suggests that the core structure of the molecule is susceptible to oxidation, leading to this specific impurity. However, forced degradation studies performed under ICH-specified conditions have indicated that Dabigatran Etexilate is relatively stable to oxidative stress compared to its susceptibility to hydrolysis. rsc.orgresearchgate.net One such study used 3% hydrogen peroxide at 75°C for two hours and observed degradation, though hydrolysis was the more significant pathway. researchgate.netscirp.org This discrepancy highlights the complexity of impurity formation and identification, where specific conditions or the presence of catalysts could favor an oxidative pathway not seen in standard stress tests.

Hydrolysis is the most significant degradation pathway for Dabigatran Etexilate. europa.eu The molecule contains two ester linkages—an ethyl ester and a carbamate (B1207046) ester—both of which are susceptible to cleavage in the presence of water, with the reaction being accelerated by acidic or basic conditions and moisture. rsc.orgeuropa.eu

Acid/Base Catalyzed Hydrolysis: In acidic or basic media, Dabigatran Etexilate readily hydrolyzes. The primary points of cleavage are the ethyl ester, yielding a carboxylic acid known as Impurity E, and the hexyl carbamate group, yielding the active drug, Dabigatran. scirp.orgscirp.org

Neutral Hydrolysis: Degradation also occurs in neutral aqueous solutions, particularly at elevated temperatures. scirp.org Studies have shown that significant degradation occurs in water at 75°C over 3 hours. scirp.org The susceptibility of the drug substance to moisture is the primary reason it is packaged in protective container/closure systems. europa.eu

A detailed study on hydrolytic degradation isolated and characterized three main degradation products (DP-1, DP-2, and DP-3), two of which were newly identified, demonstrating the complexity of this pathway. tandfonline.com Another comprehensive study identified up to ten distinct degradation products under various hydrolytic, photolytic, and thermal stress conditions. rsc.orgresearchgate.net

Table 4: Major Identified Hydrolytic Degradation Products of Dabigatran Etexilate

Degradation Product Formation Condition Description
Impurity E Acid and Base Hydrolysis Formation of the corresponding carboxylic acid via cleavage of the ethyl ester. scirp.orgscirp.org
DP-1, DP-2, DP-3 Acid and Base Hydrolysis Isolated degradants from a hydrolytic stability study, characterized by HRMS and NMR. tandfonline.com

This table lists the key degradation products formed through hydrolysis of Dabigatran Etexilate.

Photolytic Degradation Studies and this compound Induction

The stability of Dabigatran Etexilate under exposure to light has been investigated in several studies, with the general consensus being that the compound is not particularly sensitive to photolytic degradation, especially in its solid form. europa.eursc.org

Official stress stability studies submitted to regulatory agencies like the European Medicines Agency (EMA) concluded that Dabigatran Etexilate Mesilate is not sensitive to light irradiation in the solid state. europa.eu Further studies on the finished capsule product also revealed no relevant changes in appearance, assay, or related substances after exposure to light, in accordance with ICH Q1B guidelines. europa.eu

However, some forced degradation studies have shown some level of degradation under intense light conditions, although the formation of Impurity F was not specifically reported.

One study reported that while Dabigatran was stable against dry heat, exposure to photolytic conditions resulted in a total impurity increase of 0.15%. tsijournals.com

Another investigation found that Dabigatran Etexilate degraded rapidly in the presence of UV light, with approximately 98% of the drug degrading within 3 hours. rjpbcs.com This study identified two major degradation products, neither of which was designated as Impurity F. rjpbcs.com

A separate study observed a 15% loss of the parent drug after 48 hours of photolytic stress (UV light at 200 W h/m² and visible light at 1.2 million lux hours), which resulted in the formation of a single degradation product. rjptonline.org

Despite observing degradation under certain photolytic conditions, none of the available studies explicitly identify Impurity F as a product of this pathway. This suggests that photolytic degradation is not a primary mechanistic pathway for the induction of this compound.

Thermal Degradation Profiles and this compound Occurrence

The thermal stability of Dabigatran Etexilate varies depending on the physical state (solid vs. solution) and the specific conditions of temperature and humidity. However, across various thermal degradation studies, Impurity F is not typically reported as a resulting degradant.

In the solid state, Dabigatran Etexilate is relatively stable. A manufacturer study noted that after four weeks of storage at 70°C in a closed container, a total degradation of not more than 0.50% was observed. europa.eunih.gov Another study involving heat at 105°C for three days found the drug to be stable, with no degradation products formed. researchgate.net Similarly, exposure to dry heat at 80°C for seven days did not cause significant degradation. tsijournals.com

In contrast, the drug is more susceptible to thermal degradation in solution. A study on a Dabigatran Etexilate solution (60 µg/mL) exposed to 60°C for 4 hours (protected from light) showed a significant, approximately 75% reduction in the concentration of the parent drug. scielo.br This degradation led to the rise of two major degradation products, identified as DP-01 and DP-02, but not Impurity F. scielo.br

The table below summarizes findings from various thermal stress tests.

ConditionDurationObserved DegradationImpurity F FormationReference
105°C (Solid)3 daysNo degradation products formedNot observed researchgate.net
105°C7 days3% loss of Dabigatran Etexilate; 3 DPs formedNot reported rjptonline.org
80°C (Solid, Dry Heat)7 daysNo significant degradationNot observed tsijournals.com
70°C (Solid, Closed Container)4 weeks<0.50% total degradationNot reported europa.eunih.gov
60°C (Solution)4 hours~75% reduction in Dabigatran EtexilateNot observed (DP-01, DP-02 formed) scielo.br

Based on the available data, thermal stress is not a direct or common pathway for the formation of this compound.

Kinetic Studies of this compound Formation under Stress Conditions

In a study where Dabigatran Etexilate in solution was subjected to thermal degradation at 60°C, the decomposition of the parent drug was found to follow a first-order kinetic model. scielo.br The rate of this degradation process was calculated over different time intervals. scielo.br

The table below presents the kinetic data for the thermal degradation of Dabigatran Etexilate at 60°C.

Kinetic ParameterValueReference
Kinetic ModelFirst-order scielo.br
Correlation Coefficient (R²)0.9900 scielo.br
Degradation Rate Constant (k)0.347 h⁻¹ scielo.br
Half-life (t₁/₂)2.00 h scielo.br

Advanced Analytical Methodologies for Dabigatran Impurity F Detection and Quantification

Chromatographic Separation Techniques for Dabigatran (B194492) Impurity F

Chromatographic techniques are fundamental in separating complex mixtures, making them indispensable for impurity profiling in pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods utilized for the analysis of Dabigatran and its impurities, including Impurity F.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Dabigatran Impurity F

The development of a robust HPLC method is crucial for the accurate quantification of this compound. Several studies have focused on optimizing various parameters to achieve efficient separation from the active pharmaceutical ingredient (API) and other related substances. scirp.orgtsijournals.comresearchgate.net

A typical HPLC method involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. scirp.orgresearchgate.netinnovareacademics.in The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol. scirp.orgresearchgate.netinnovareacademics.in The pH of the aqueous phase and the gradient elution program are critical parameters that are optimized to achieve the desired separation. scirp.orgnih.gov

For instance, one method utilized an Inertsil ODS-3V column (150 mm × 4.6 mm, 5 µm) with a gradient program using an ammonium (B1175870) formate (B1220265) buffer as the aqueous mobile phase (mobile phase A) and acetonitrile as the organic mobile phase (mobile phase B). scirp.org Another method employed a Princeton SPHER-l00 C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 2.5) in a 33:67 v/v ratio. innovareacademics.in Detection is commonly performed using a UV detector at a wavelength where both Dabigatran and its impurities exhibit significant absorbance, often around 225 nm or 230 nm. researchgate.netinnovareacademics.inactascientific.com

Table 1: Exemplary HPLC Method Parameters for Dabigatran Impurity Analysis

ParameterCondition 1Condition 2
Column Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm scirp.orgPrinceton SPHER-l00 C18, 250 × 4.6 mm, 5 µm innovareacademics.in
Mobile Phase A Ammonium formate buffer scirp.orgPhosphate buffer (pH 2.5) innovareacademics.in
Mobile Phase B Acetonitrile scirp.orgAcetonitrile innovareacademics.in
Detection 220 nm scirp.org225 nm innovareacademics.in
Flow Rate Not Specified1.0 ml/min innovareacademics.in
Column Temp. Not Specified50°C innovareacademics.in

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution of this compound

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. researchgate.netresearchgate.net

For the analysis of Dabigatran and its impurities, UPLC methods have been developed to provide superior separation efficiency. researchgate.netresearchgate.net A study utilizing a Waters Acquity UPLC system with a Hibar C18 column (100 mm x 2.1 mm, 1.8 µm) demonstrated a simple, accurate, and rapid method for the quantitative estimation of Dabigatran Etexilate. researchgate.net The use of smaller particle size columns in UPLC leads to sharper peaks and better resolution between closely eluting compounds like Dabigatran and its impurities. researchgate.net

Gradient Elution Strategies for Comprehensive Impurity Profiling including this compound

Due to the complexity of the impurity profile of Dabigatran Etexilate, which can contain numerous related substances with varying polarities, gradient elution is the preferred chromatographic technique. nih.govresearchgate.netnih.gov In gradient elution, the composition of the mobile phase is changed over the course of the analysis, typically by increasing the proportion of the organic solvent. nih.govresearchgate.net This allows for the effective elution of both highly polar and non-polar impurities within a single run.

The development of a gradient program involves the careful optimization of the initial and final mobile phase compositions, the gradient time, and the shape of the gradient curve. nih.govresearchgate.netnih.gov Design of Experiments (DoE) is a systematic approach that has been successfully applied to optimize gradient elution methods for Dabigatran and its impurities, ensuring robust separation. nih.govresearchgate.net By systematically varying critical parameters like the initial and final acetonitrile concentration and the gradient duration, an optimal separation can be achieved, providing a comprehensive profile of all impurities, including this compound. nih.govresearchgate.net

Mass Spectrometric Approaches for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and structural elucidation of compounds. When coupled with liquid chromatography (LC-MS), it becomes an exceptionally potent tool for impurity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Detection of this compound

LC-MS is widely used for the detection and identification of impurities in drug substances and products. actascientific.comresearchgate.netrjptonline.org In the context of this compound, LC-MS allows for the determination of its molecular weight by detecting its molecular ion. scirp.org This information is crucial for confirming the identity of the impurity.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of pharmaceutical compounds, as it typically produces intact molecular ions ([M+H]+ in positive ion mode). actascientific.comresearchgate.net Studies have successfully employed LC-ESI-MS to analyze Dabigatran and its impurities, confirming their molecular weights. actascientific.comrjptonline.org For instance, the molecular formula of this compound is reported as C36H45N7O5 with a molecular weight of 655.79.

Table 2: LC-MS Parameters for Dabigatran Impurity Analysis

ParameterValue
Ionization Mode Positive Electro-spray Ionization (ESI+) actascientific.com
Ion Source Voltage 5000 V actascientific.com
Source Temperature 450 °C actascientific.com
Curtain Gas Flow 15 psi actascientific.com

Tandem Mass Spectrometry (LC-MS/MS or MSn) for Fragmentation Pathway Analysis of this compound

Tandem mass spectrometry, also known as MS/MS or MSn, provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.netrsc.org This fragmentation pattern is unique to a specific molecule and can be used to elucidate its structure.

For complex molecules like Dabigatran and its impurities, LC-MS/MS is an invaluable tool for unambiguous identification. researchgate.netrsc.org By selecting the molecular ion of this compound as the precursor ion, its fragmentation can be studied. The resulting product ions provide clues about the different functional groups present in the molecule and how they are connected. This detailed structural information is critical for understanding the origin of the impurity, whether it is a process-related impurity or a degradation product. researchgate.netrsc.org High-resolution mass spectrometry (HR-MS) in multistage mode (HR-MSn) can be particularly useful for determining the elemental composition of fragment ions, further aiding in structure elucidation. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown impurities by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of an ion, which is a critical first step in identifying a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places.

In the analysis of dabigatran impurities, HRMS, often coupled with liquid chromatography (LC), is used to distinguish between compounds with the same nominal mass but different elemental formulas. rsc.org For an unknown impurity like the representative "this compound," the process would involve acquiring a high-resolution mass spectrum and using the accurate mass measurement to generate a list of possible elemental compositions within a narrow mass tolerance window (typically < 5 ppm).

For instance, after subjecting dabigatran etexilate to stress conditions like hydrolysis, oxidation, or heat, degradation products are generated. rsc.orgtandfonline.com These products are separated by an LC system and introduced into the mass spectrometer. The HRMS instrument then measures the m/z of the protonated molecule [M+H]⁺ with high precision. This experimental mass is then compared against theoretical masses of potential structures derived from known degradation pathways of dabigatran etexilate.

The following table illustrates how HRMS data would be used to determine the elemental composition for a hypothetical "this compound."

ParameterObserved Value for "this compound"
Observed m/z [M+H]⁺ 600.2939
Proposed Elemental Formula C₃₂H₃₈N₇O₅
Theoretical m/z [M+H]⁺ 600.2935
Mass Difference (mDa) 0.4
Mass Accuracy (ppm) 0.67
Plausible Structure Hydrolysis product of the ethyl ester group

This table is illustrative and based on methodologies described for known dabigatran degradation products. researchgate.net

Hyphenated Techniques for this compound Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for identifying and characterizing impurities in complex pharmaceutical samples without the need for isolating each component.

LC-NMR Coupling for Structural Elucidation of Trace this compound

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly combines the separation power of HPLC with the structure-elucidating capability of NMR. humanjournals.com This is particularly valuable for analyzing trace impurities that are difficult to isolate in sufficient quantities for traditional offline NMR analysis. In the context of dabigatran impurities, LC-NMR can provide detailed structural information, including the connectivity of atoms and stereochemistry. researchgate.netjchps.com

For a trace impurity such as "this compound," an LC-NMR experiment would involve injecting the sample mixture onto an HPLC column. The separated impurity peak would then be directed into the NMR flow cell for spectral acquisition. While sensitivity can be a challenge, modern techniques like the use of cryoprobes have enhanced the feasibility of LC-NMR for trace analysis. humanjournals.com The resulting NMR spectra (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR) can definitively identify the impurity's structure by revealing, for example, which functional group on the parent dabigatran molecule has been altered. researchgate.net

Integration of LC-MS/NMR in Complex Impurity Mixture Analysis

The integration of Liquid Chromatography-Mass Spectrometry/Nuclear Magnetic Resonance (LC-MS/NMR) provides complementary information that can be essential for the unambiguous characterization of impurities in complex mixtures. humanjournals.com LC-MS provides molecular weight and fragmentation data, while LC-NMR offers detailed structural insights. tandfonline.comscirp.org

When analyzing a forced degradation sample of dabigatran etexilate, the LC eluent can be split, with a small portion going to the MS for molecular weight determination and the majority directed to the NMR for structural analysis. rjptonline.org This parallel acquisition ensures that the mass and NMR data correspond to the same chromatographic peak. For "this compound," LC-MS would first provide a highly probable elemental composition, as described in the HRMS section. This information then guides the interpretation of the more complex NMR spectra, leading to a confident structural assignment. researchgate.net This combined approach is particularly powerful for distinguishing between isomers, which have the same molecular weight but different structural arrangements.

Method Validation Parameters for this compound Quantification

Once an impurity has been identified, a reliable analytical method must be validated to accurately quantify its presence in the drug substance and product. Method validation is performed according to ICH guidelines and ensures the method is suitable for its intended purpose. rsc.orgrsc.orgscholarsresearchlibrary.com

Specificity and Selectivity Studies for this compound

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradants, or the main drug substance. For a method intended to quantify "this compound," a specificity study would demonstrate that the peak corresponding to this impurity is well-resolved from the dabigatran peak and peaks of other known impurities. scholarsresearchlibrary.cominnovareacademics.in

This is typically achieved by injecting individual solutions of dabigatran and all known impurities, as well as a mixed solution, to ensure no co-elution. innovareacademics.in The peak purity can also be assessed using a photodiode array (PDA) detector or by mass spectrometry to confirm that the chromatographic peak for "this compound" is spectrally homogeneous.

Linearity and Calibration Curve Construction for this compound

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. To establish linearity for the quantification of "this compound," a series of solutions containing the impurity at different concentrations would be prepared and analyzed. actascientific.com The concentration range typically spans from the limit of quantification (LOQ) to approximately 150% or 200% of the expected impurity level. scirp.orgactascientific.com

A calibration curve is constructed by plotting the peak area (or height) response against the concentration of the impurity. The linearity is then evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.000. rsc.orgresearchgate.net

The following table presents an example of data that would be used to establish the linearity for "this compound."

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.5 (LOQ)12,540
1.025,150
2.563,200
5.0125,900
7.5188,600
Correlation Coefficient (r) 0.9998

This table is a representative example of linearity data for an impurity analysis. scirp.orgactascientific.com

Accuracy and Precision Assessment in this compound Analysis

The accuracy of an analytical method denotes the closeness of the test results to the true value. In the context of this compound, accuracy is typically evaluated through recovery studies. These studies involve spiking a sample with a known quantity of the impurity and measuring the percentage of the impurity that is detected by the analytical method. Research has shown that for analytical methods developed for Dabigatran and its related substances, the mean recoveries for all impurities are generally within the range of 90.0% to 115.0%. clearsynth.comresearchgate.net In some methods, the accuracy for impurities, including the group that Impurity F belongs to, has been found to be within a range of 80% to 120%. innovareacademics.in

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision studies are conducted at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). For the analytical methods used to quantify Dabigatran impurities, the percentage RSD for known and unknown impurities in a sample solution is generally found to be below 10%. innovareacademics.in More stringent methods demonstrate a %RSD of less than 5% for replicate determinations, indicating a high degree of precision. scirp.org

Table 1: Representative Accuracy and Precision Data for Dabigatran Impurity Analysis

Parameter Acceptance Criteria Typical Findings for Dabigatran Impurities Source(s)
Accuracy (% Recovery) 90.0% - 110.0% Within the range of 90.0% to 115.0% clearsynth.comresearchgate.net
80% - 120% Found to be within this range for some methods innovareacademics.in
Precision (% RSD)
- Intra-day < 10% Below 10% innovareacademics.in
- Inter-day < 10% Below 10% innovareacademics.in

Note: The data presented is often for a mixture of Dabigatran impurities, which includes Impurity F.

Detection and Quantitation Limits for this compound

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for an analytical method for impurity determination. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For analytical methods developed for Dabigatran and its impurities, the LOD is often determined at a signal-to-noise ratio of 3:1, while the LOQ is determined at a signal-to-noise ratio of 10:1. actascientific.com The LOD for Dabigatran impurities has been reported to be in the range of 0.007% to 0.008%, indicating a high sensitivity of the developed methods. scholarsresearchlibrary.com In other studies, the LOD and LOQ have been reported as 0.01% and 0.03%, respectively. clearsynth.comresearchgate.net

Table 2: Indicative LOD and LOQ Values for Dabigatran Impurity Analysis

Parameter Method Typical Value Source(s)
LOD HPLC 0.007% - 0.008% scholarsresearchlibrary.com
HPLC 0.01% clearsynth.comresearchgate.net
RP-HPLC 0.05 µg/ml tsijournals.com
LOQ HPLC 0.03% clearsynth.comresearchgate.net

Note: These values are generally reported for Dabigatran and its related substances as a group, which includes Impurity F.

Robustness and Ruggedness Testing of Analytical Methods for this compound

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments.

For the analytical methods used for this compound, robustness is typically tested by intentionally varying parameters such as:

The flow rate of the mobile phase (e.g., ±0.2 mL/min). scirp.org

The column temperature (e.g., ±2°C or ±5°C). scirp.org

The pH of the mobile phase buffer. scirp.org

In these studies, the resolution between the impurities and the main component, as well as the tailing factors, are monitored. The methods are considered robust if the results remain within the system suitability criteria despite these small variations. scirp.orgactascientific.com

Ruggedness, often assessed as intermediate precision, is evaluated by comparing the results of the analysis performed on different days, by different analysts, or on different instruments. The %RSD of the results under these varied conditions should remain within acceptable limits, demonstrating the method's ruggedness. For Dabigatran impurities, the %RSD for intermediate precision has been reported to be less than 5%, confirming the ruggedness of the analytical method. scirp.org

Table 3: Parameters Varied During Robustness and Ruggedness Testing

Test Parameter Varied Example Variation Source(s)
Robustness Mobile Phase Flow Rate ± 0.2 mL/min scirp.org
Column Temperature ± 5°C scirp.org
Mobile Phase pH Small variations scirp.org
Ruggedness Analyst Different analysts scirp.org
Instrument Different HPLC systems scirp.org

Structural Elucidation and Characterization of Dabigatran Impurity F

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dabigatran (B194492) Impurity F Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Dabigatran Impurity F, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, reveals key signals that help in piecing together its structure.

A publication in Der Pharma Chemica provides spectral data for a compound identified as Impurity F. derpharmachemica.com The key proton chemical shifts (δ) are indicative of the various functional groups and structural motifs within the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Number of Protons Assignment
12.28 s 1H -OH proton
8.91 s 2H Amidine -NH₂
8.37 d 1H Aromatic CH
7.78 d 2H Aromatic CH
7.55 t 1H Aromatic CH
7.48 s 1H Aromatic CH
7.39 d 1H Aromatic CH
7.17-7.10 m 2H Aromatic CH
6.95 t 2H Aromatic CH
6.76 d 2H Aromatic CH
4.59 d 2H -CH₂-
4.17 t 2H -O-CH₂- (ester)
3.95 t 2H -N-CH₂-
3.76 s 3H -N-CH₃
2.61 t 2H -CH₂-
1.57 d 2H -CH₂-
1.28 s 6H -CH₂- x3
0.86 d 3H -CH₃

Data sourced from Der Pharma Chemica, 2018, 10(4): 127-148. derpharmachemica.com Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in the molecule, providing a carbon "fingerprint." The chemical shifts of the carbon atoms indicate their electronic environment (e.g., aromatic, aliphatic, carbonyl).

The ¹³C NMR spectrum for this compound shows a range of signals corresponding to the carbonyl carbons of the ester and amide groups, aromatic carbons, and aliphatic carbons of the ethyl and hexyl chains, as well as the methyl group on the benzimidazole (B57391) ring. derpharmachemica.com

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
172.73 C=O (Carbonyl)
170.49 C=O (Carbonyl)
166.43 C=O (Carbonyl)
163.96 C=N (Amidine)
156.13 Aromatic C
153.78 Aromatic C
151.75 Aromatic C
148.78 Aromatic C

Data sourced from Der Pharma Chemica, 2018, 10(4): 127-148. derpharmachemica.com

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for the definitive structural assignment of complex molecules like this compound. Although specific 2D NMR data for Impurity F are not widely published, the application of these techniques is standard in the characterization of related dabigatran degradation products. researchgate.nettandfonline.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. It is crucial for tracing out the spin systems within the aliphatic chains and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of which proton is attached to which carbon, marrying the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting different fragments of the molecule, for instance, linking the benzimidazole core to the side chains and identifying the positions of carbonyl groups and other heteroatoms.

Carbon-13 NMR (13C NMR) Spectral Interpretation of this compound

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of specific chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. derpharmachemica.com

Table 3: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3315 O-H Stretching Hydroxyl (-OH)
2955 C-H Stretching Aromatic C-H
1732 C=O Stretching Carbonyl (Ester/Amide)
1609-1645 C=N Stretching Amidine
1589 C=C Stretching Aromatic C=C
1283 C-O Stretching Ester (-COOR)

Data sourced from Der Pharma Chemica, 2018, 10(4): 127-148. derpharmachemica.com

The presence of a broad band around 3315 cm⁻¹ is indicative of an -OH group, a key feature resulting from the oxidative degradation process. The strong absorption at 1732 cm⁻¹ confirms the carbonyl groups, while other peaks correspond to the aromatic and aliphatic components of the molecule.

Crystallographic Studies (if applicable and non-basic) of this compound Polymorphism

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such studies can also reveal the existence of different crystalline forms, or polymorphs, which can have different physicochemical properties.

A review of the available scientific literature indicates that no public crystallographic data or studies on the polymorphism of this compound are available at this time. While crystallographic data exists for dabigatran etexilate itself and some of its salts, this specific oxidative impurity has not been characterized by this method in published research. clearsynth.comgoogle.com

Control and Mitigation Strategies for Dabigatran Impurity F in Active Pharmaceutical Ingredient Api Synthesis

Quality by Design (QbD) Principles Applied to Dabigatran Impurity F Control

The application of Quality by Design (QbD) principles is fundamental to developing a robust manufacturing process for Dabigatran Etexilate Active Pharmaceutical Ingredient (API) that consistently manages the formation of impurities, including this compound. molnar-institute.comeuropa.eu QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding based on sound science and quality risk management. researchgate.netscirp.org For this compound, an impurity known to form via oxidative degradation, this involves a thorough understanding of its formation pathways to establish effective control strategies. derpharmachemica.comderpharmachemica.com

Risk Assessment for this compound Formation

A critical first step in the QbD framework is to conduct a comprehensive risk assessment to identify and understand the parameters that could impact the formation of this compound. researchgate.netscirp.org This impurity is recognized as a process-related impurity and an oxidative degradation product of Dabigatran. derpharmachemica.comderpharmachemica.com Therefore, the risk assessment focuses on identifying potential sources of oxidation and other contributing factors throughout the API synthesis process.

Key process parameters and material attributes are evaluated to determine their potential impact on the formation of this impurity. A common tool for this analysis is a Failure Mode and Effects Analysis (FMEA), which helps in prioritizing risks by evaluating their severity, probability of occurrence, and detectability.

Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) influencing Impurity F formation include:

Quality of Starting Materials and Solvents: The presence of oxidizing contaminants, such as peroxides in solvents or reagents, poses a significant risk. acs.org

Atmospheric Exposure: Exposure of reaction intermediates or the final API to atmospheric oxygen can directly lead to the formation of this oxidative impurity.

Process Temperature: Elevated temperatures can accelerate the rate of oxidative degradation reactions. researchgate.net

Presence of Water and pH: Hydrolytic conditions, particularly in acidic environments, can contribute to the degradation of the primary molecule, potentially facilitating subsequent oxidation. researchgate.netgoogle.com

Reaction and Processing Time: Extended exposure to high-risk conditions (e.g., elevated temperature or oxygen exposure) increases the likelihood of impurity formation.

A representative FMEA for the formation of this compound is presented below.

Design Space Definition for this compound Control

Following risk assessment, a design space is defined. The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. who.int Operating within this defined space is not considered a change and ensures that the level of this compound remains below the acceptance limit. who.int

The establishment of a design space is typically achieved through Design of Experiments (DoE). scirp.org DoE studies systematically vary the high-risk CPPs identified in the risk assessment to model their individual and interactive effects on the formation of Impurity F. researchgate.netscirp.org For instance, a factorial or response surface methodology could be employed to investigate the impact of temperature, oxygen concentration, and processing time on the final impurity level.

An example of a DoE study to define the design space for controlling Impurity F is outlined below.

Based on the statistical analysis of such DoE data, a design space can be established. For example, the design space for ensuring Impurity F remains below a target of 0.10% might be defined as:

Temperature: 20-30°C

Inerting Gas Flow: ≥ 4 L/min

Processing Time: ≤ 6 hours

Control Strategy Development for this compound

The final element of the QbD approach is the development of a robust control strategy, which is a planned set of controls derived from the enhanced process and product understanding gained through risk assessment and design space definition. molnar-institute.com The strategy aims to ensure that the process operates consistently within the design space, thereby guaranteeing that the API meets its quality attributes.

The control strategy for this compound is multifaceted and includes:

Raw Material Controls:

Implementing strict specifications for incoming raw materials and solvents, including mandatory testing for oxidizing agents like peroxides. acs.org

Qualifying suppliers to ensure a consistent and high-quality supply chain.

In-Process Controls (IPCs):

Inert Atmosphere: A critical control is to perform reactions, particularly later-stage synthesis and product isolation, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. derpharmachemica.comderpharmachemica.com This directly mitigates the risk of oxidative degradation.

Temperature Management: Strict monitoring and control of temperature during all process steps to prevent thermal excursions that could accelerate impurity formation.

Optimized Work-up Procedures: Designing extraction and washing steps to efficiently remove catalysts or reagents that could promote oxidation, while also controlling pH to prevent degradation. nih.gov

Purification Processes: Developing and validating crystallization or chromatographic purification steps that are proven to effectively purge Impurity F to levels well below the specified limit. google.com

Final Product Testing and Specification:

Establishing a specific limit for this compound in the final API release specification, in accordance with ICH guidelines. derpharmachemica.com

Utilizing a validated, stability-indicating analytical method, such as HPLC or LC-MS, for the routine quantification of Impurity F in every batch of Dabigatran Etexilate API. researchgate.netactascientific.com This serves as the final verification of the control strategy's effectiveness.

By integrating these elements, a comprehensive control strategy ensures that the formation of this compound is understood, monitored, and consistently controlled throughout the manufacturing process, leading to a final product of high purity and quality.

Regulatory Science and Quality Assurance Pertaining to Dabigatran Impurity F

ICH Guidelines and Their Application to Dabigatran (B194492) Impurity F Management

The ICH has established a series of quality guidelines that are recognized globally to ensure that safe, effective, and high-quality medicines are developed and registered. For an impurity like Dabigatran Impurity F, which has been identified as both a process-related impurity and a product of oxidative degradation, several ICH guidelines are paramount. derpharmachemica.com

The ICH Q3A(R2) guideline provides a framework for the control of organic impurities in new drug substances (APIs). researchgate.net This is directly applicable to this compound as it can arise during the synthesis of the Dabigatran etexilate API. derpharmachemica.comresearchgate.net The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.orgfda.gov

Reporting Threshold: This is the level at which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose of up to 2g, the reporting threshold is typically 0.05%. ich.org Any batch analysis of Dabigatran API must report the level of Impurity F if it is at or above this limit.

Identification Threshold: This is the level at which an impurity's structure must be confirmed. For a drug with a maximum daily dose between 10 mg and 2 g, this threshold is 0.10% or a total daily intake (TDI) of 1.0 mg, whichever is lower. premier-research.com If Impurity F is present above this level in the Dabigatran API, its chemical structure must be elucidated.

Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. The qualification threshold is 0.15% or a 1.0 mg TDI for most drugs. ich.orgpremier-research.com If the level of this compound exceeds this, toxicological studies or other scientific justifications are required to demonstrate its safety. fda.gov

Adherence to ICH Q3A(R2) ensures that the manufacturing process for Dabigatran etexilate is controlled to keep Impurity F below specified, safety-qualified limits in the final API. ikev.org

While Q3A focuses on the drug substance, ICH Q3B(R2) addresses impurities in the finished new drug product. fda.gov This guideline is particularly relevant to this compound because it is a known degradation product, specifically resulting from oxidation. derpharmachemica.com Degradation products are impurities that form during the manufacturing or storage of the drug product. ich.org

The core tenets of ICH Q3B(R2) require that:

A degradation profile, detailing the impurities that form over time, must be established through stability studies. fda.gov

Specifications for the drug product must include acceptance criteria for specified degradation products. ich.orgfda.gov If this compound is observed to form during stability studies of the Dabigatran etexilate drug product, it must be listed in the product's specification with a defined acceptable limit.

The identification and qualification thresholds are similar to those in Q3A but apply specifically to degradation products found in the final dosage form. gmpinsiders.com Any degradation product exceeding these thresholds must be identified and qualified. fda.gov

Therefore, Q3B(R2) mandates the monitoring of this compound throughout the shelf life of the drug product to ensure it does not increase to levels that could impact safety or efficacy. ich.org

The ICH Q1A(R2) guideline is foundational to understanding and controlling degradation impurities like this compound. researchgate.net It outlines the requirements for stability testing, including the use of forced degradation (stress testing) and formal, long-term stability studies. ich.orgnih.gov

Stress Testing: This involves exposing the drug substance to harsh conditions such as heat, humidity, light, and oxidative stress. ich.orgstabilitystudies.in Since this compound is an oxidative degradant, stress testing is crucial for intentionally generating it. derpharmachemica.com This helps to establish its degradation pathway, develop and validate a suitable "stability-indicating" analytical method capable of separating Impurity F from Dabigatran and other impurities, and confirm the intrinsic stability of the Dabigatran molecule. stabilitystudies.ineuropa.eu

Formal Stability Studies: Long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability studies are performed on multiple batches of the drug product in its proposed packaging. europa.euamsbiopharma.com These studies are essential for monitoring the levels of this compound over the proposed shelf life and ensuring they remain within the qualified acceptance criteria defined under Q3B. ich.org

The data generated from these Q1A(R2)-guided studies are fundamental for setting the product's shelf life and storage conditions, which are designed to minimize the formation of this compound.

Table 1: ICH Guideline Relevance to this compound

Guideline Focus Area Application to this compound
ICH Q3A(R2) Impurities in New Drug Substances (API) Sets reporting, identification, and qualification thresholds for Impurity F as a process-related impurity in Dabigatran etexilate API.
ICH Q3B(R2) Impurities in New Drug Products Governs the control of Impurity F as a degradation product in the final dosage form, requiring its inclusion in specifications if it forms during storage.
ICH Q1A(R2) Stability Testing Mandates stress testing to identify Impurity F as a potential degradant and long-term stability studies to monitor its levels over the product's shelf life.

Q3B Guidelines on Impurities in New Drug Products Relevance to this compound

Role of Reference Standards for this compound in Regulatory Submissions

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical tests. For this compound, a certified reference standard (CRS) is indispensable for quality control and regulatory compliance.

The availability of a pure reference standard for this compound is a prerequisite for its accurate quantification in both the API and the drug product. The synthesis of this impurity standard is a complex process, often described in chemical literature alongside the synthesis of the main drug and its other related substances. researchgate.netrjptonline.org

Once synthesized, the material must be rigorously characterized to confirm its identity and purity, thereby qualifying it as a reference standard. This characterization is crucial for its use in regulatory filings like Abbreviated New Drug Applications (ANDAs). The comprehensive characterization data supplied with a CRS typically includes: rjptonline.orguspnf.com

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, verifying the chemical structure. derpharmachemica.comrjptonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To provide detailed information about the molecular structure, confirming the identity and arrangement of atoms. derpharmachemica.comderpharmachemica.com

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. derpharmachemica.com

Purity Analysis: Typically performed using a high-performance liquid chromatography (HPLC) method to determine the purity of the standard, often reported as a percentage area.

This detailed analytical data package confirms that the reference standard is suitable for its intended purpose: the accurate identification and quantification of this compound. fda.gov

Table 2: Typical Characterization Data for this compound Reference Standard

Analytical Technique Purpose
Mass Spectrometry (MS) Confirms molecular weight (655.79 g/mol) and structural identity.
¹H-NMR & ¹³C-NMR Elucidates the precise atomic structure and confirms identity.
HPLC/UPLC Determines purity and separates the impurity from other related substances.
Certificate of Analysis (CoA) A document summarizing all characterization data, confirming its suitability as a reference standard.

Data sourced from publicly available information from reference standard suppliers. fda.govnih.gov

For a reference standard to be authoritative in regulatory submissions, its purity and identity must be traceable to official pharmacopoeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). uspnf.com While specific pharmacopoeial monographs may not exist for every single impurity, the reference standards used must be of high quality and fully characterized to serve as reliable benchmarks. usp.orgedqm.eu

The use of well-characterized, traceable reference standards for this compound is essential for:

Method Validation: Validating analytical methods (e.g., HPLC) to prove they are accurate, precise, and specific for quantifying Impurity F. ich.org

Quality Control (QC): Routine testing of batches of Dabigatran API and drug product to ensure they meet the established specifications for Impurity F. europa.eu

Regulatory Submissions: Providing evidence to regulatory agencies (like the FDA) that the levels of Impurity F are being accurately monitored and controlled within safe limits, which is a key requirement for the approval of ANDAs. researchgate.net

Suppliers of this compound reference standards provide a Certificate of Analysis (CoA) with each batch, which documents its identity, purity, and characterization data, ensuring its compliance with regulatory guidelines and its suitability for these critical applications. nih.gov

Table 3: Mentioned Compound Names

Compound Name Type
Dabigatran Active Drug Metabolite
Dabigatran Etexilate Prodrug (API)
This compound Process and Degradation Impurity

Synthesis and Characterization of Certified Reference Standards for this compound

Analytical Quality Control Considerations for this compound Monitoring

The quality control of this compound involves highly sensitive and specific analytical techniques capable of detecting and quantifying this impurity at very low levels within the API. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the development of validated analytical procedures for impurity profiling. researchgate.net The control strategy for Dabigatran Etexilate includes specifications for impurities at various stages of the manufacturing process to ensure the final API is of acceptable quality. europa.eu

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. Such methods are crucial for assessing the stability of a drug and ensuring that any degradation products, such as this compound, are effectively separated from the parent compound and other impurities. rjptonline.org The development of these methods often follows a Quality by Design (QbD) approach to ensure robustness. scirp.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. researchgate.netscirp.org Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate the method's ability to separate the active ingredient from any resulting degradation products. rjptonline.orgresearchgate.net For instance, studies have shown that Dabigatran Etexilate is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions. synzeal.comderpharmachemica.com One study specifically identified an "Impurity F" as resulting from the oxidative degradation of dabigatran. derpharmachemica.com

A representative stability-indicating HPLC method for the analysis of Dabigatran and its impurities would typically involve a reversed-phase column and a gradient elution program. The table below outlines typical chromatographic conditions based on published methods for Dabigatran Etexilate impurity analysis.

Interactive Table 1: Representative HPLC Conditions for Dabigatran Impurity Analysis

Parameter Details Source(s)
Column Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm or Poroshell 120 EC-C18, 150 mm x 4.6 mm, 2.7 µm researchgate.netscirp.org
Mobile Phase A Ammonium (B1175870) formate (B1220265) buffer (e.g., 10mM, pH 4.5) or Phosphate (B84403) buffer (e.g., pH 3.0) researchgate.netscirp.org
Mobile Phase B Acetonitrile (B52724) researchgate.netscirp.org
Flow Rate 0.6 mL/min to 1.2 mL/min researchgate.netscirp.org
Detection UV at 220 nm or 230 nm researchgate.netscirp.org
Column Temperature 25°C to 35°C researchgate.netscirp.org
Injection Volume 10 µL researchgate.net
Diluent Water and Acetonitrile mixture (e.g., 70:30 v/v) scirp.org

The validation of such a method in accordance with ICH guidelines is essential to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net The specificity of the method ensures that the peak corresponding to Impurity F is free from interference from the main component and other impurities, which is confirmed through forced degradation studies and peak purity analysis using a photodiode array (PDA) detector. synzeal.com

Once a stability-indicating method has been developed and validated, it is implemented for the routine quality control of Dabigatran Etexilate API batches. researchgate.net This routine monitoring is a mandatory requirement by regulatory authorities for market authorization and ensures the consistency and quality of each batch. naarini.com

System suitability tests (SST) are performed before each analytical run to ensure the chromatographic system is performing adequately. Typical SST parameters and their acceptance criteria are detailed in the table below.

Interactive Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

Parameter Acceptance Criteria Source(s)
Resolution Resolution between critical peak pairs (e.g., Dabigatran and a closely eluting impurity) should be > 2.0. scirp.org
Tailing Factor Tailing factor for the Dabigatran peak should not be more than 2.0. scirp.org
Theoretical Plates Theoretical plates for the Dabigatran peak should be not less than 3000. scirp.org
% RSD of Peak Area The relative standard deviation (RSD) for replicate injections of the standard solution should not be more than 5.0%. scirp.org

The validated method is then used to quantify the level of this compound in each API batch. Regulatory guidelines generally require that any specified impurity be controlled at or below a certain threshold, often 0.15% for impurities in new drug substances. researchgate.net The method's validation data, including linearity, accuracy, and precision, provides confidence in the reported impurity levels.

The table below summarizes typical validation parameters for an analytical method for Dabigatran impurities, as established by various studies following ICH guidelines.

Interactive Table 3: Summary of Typical Method Validation Parameters

Validation Parameter Typical Findings/Criteria Source(s)
Linearity (Correlation Coefficient, r²) > 0.999 for all impurities over the specified range (e.g., LOQ to 150% of specification level). researchgate.net
Accuracy (% Recovery) Within 90.0% to 110.0% for spiked impurities at different concentration levels. scirp.org
Precision (% RSD) RSD of < 5% for replicate determinations. scirp.org
Limit of Detection (LOD) Typically in the range of 0.007% - 0.01% of the nominal sample concentration. researchgate.net
Limit of Quantitation (LOQ) Typically around 0.03% of the nominal sample concentration. researchgate.net

Through the strict application of these validated, stability-indicating analytical methods within a robust quality control framework, manufacturers can ensure that the levels of this compound in the API are consistently controlled, meeting the high standards required for pharmaceutical products.

Isolation and Preparation of Dabigatran Impurity F Reference Materials

Laboratory-Scale Isolation Procedures for Dabigatran (B194492) Impurity F

Isolation from complex matrices, such as reaction mixtures or forced degradation samples, is a common method for obtaining reference standards. This approach requires robust extraction and purification techniques to achieve the high level of purity required for a reference material.

The initial step in isolating Dabigatran Impurity F involves its extraction and enrichment from the sample matrix. Liquid-liquid extraction (LLE) is a frequently employed technique. The process often begins with dissolving the crude material, which contains Dabigatran Etexilate and its associated impurities, in a suitable solvent system.

The pH of the aqueous phase is a critical parameter that is manipulated to facilitate the separation of the target impurity. For instance, a process may involve adding water to a reaction mixture and adjusting the pH to a basic range (e.g., pH 8-9) using a 10% sodium carbonate solution. derpharmachemica.comderpharmachemica.com This adjustment modifies the ionization state of the impurity and other components, influencing their partitioning behavior between aqueous and organic phases. Subsequently, the impurity is extracted into an immiscible organic solvent, such as dichloromethane. derpharmachemica.comderpharmachemica.comgoogle.com The organic layer, now enriched with the impurity, is separated and the solvent is distilled off under reduced pressure to yield a residue containing a concentrated amount of Impurity F. derpharmachemica.comderpharmachemica.com Further washing steps, for example with ethyl acetate (B1210297), can be used to remove other co-extracted substances. derpharmachemica.com In some methods, slurrying the crude product in water is used as an initial step to remove highly water-soluble organic impurities and salts. wipo.int

Table 1: Summary of Extraction and Enrichment Methodologies

Technique Parameters and Reagents Purpose Source

Following initial extraction and enrichment, preparative chromatography is the definitive technique for isolating this compound with high purity. Both preparative High-Performance Liquid Chromatography (prep-HPLC) and Supercritical Fluid Chromatography (SFC) have been effectively utilized for this purpose. researchgate.net

These methods rely on the differential partitioning of components between a stationary phase and a mobile phase. Reversed-phase chromatography is common, employing a nonpolar stationary phase, typically C18-bonded silica (B1680970) gel. google.comresearchgate.net The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. google.comresearchgate.netresearchgate.net The buffer's pH is carefully controlled, for example, by using an ammonium (B1175870) acetate solution adjusted to pH 4.4 with acetic acid, to ensure optimal separation. google.com

In a documented procedure, an enriched extract was subjected to preparative chromatography on a C18 column. google.com The component corresponding to the impurity was collected based on its specific retention time under the defined conditions, and the pure compound was obtained after the removal of the mobile phase solvents by distillation under reduced pressure. google.com Mass-based preparative HPLC is also employed, where the mass spectrometer detector triggers fraction collection, enhancing the specificity of isolation. researchgate.net

Table 2: Preparative Chromatographic Conditions for Impurity Isolation

Parameter Description Source
Technique Preparative HPLC, Supercritical Fluid Chromatography (SFC) google.com, researchgate.net
Stationary Phase C18 Alkyl Silica Gel (e.g., X-Bridge C18, 5 µm; Poroshell 120 EC-C18) google.com, researchgate.net, researchgate.net
Mobile Phase (Organic) Acetonitrile google.com, researchgate.net, researchgate.net
Mobile Phase (Aqueous) 0.1-0.3% Ammonium Acetate (pH 4.4), 0.1% Formic Acid google.com, researchgate.net
Detection UV at 310 nm, Mass Spectrometry google.com, researchgate.net
Post-Separation Underpressure distillation to remove solvents and obtain the purified substance. google.com

Extraction and Enrichment Methodologies for this compound from Complex Matrices

Synthetic Routes for this compound Reference Standard Preparation

While isolation from the drug substance is viable, de novo synthesis offers a more controlled and scalable route to producing the high-purity reference standard of this compound, free from other related impurities.

The synthesis of this compound, identified as Ethyl-3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride, has been described in the literature. derpharmachemica.comderpharmachemica.com The synthesis is a multi-step process that builds the complex benzimidazole (B57391) structure from simpler, commercially available starting materials.

A key step involves the condensation of ethyl-3-(3-amino-4-(methylamino)benzoyl(piperidin-2-yl)amino)propanoate with 2-cyanophenyl amino acetic acid. derpharmachemica.comderpharmachemica.com This reaction forms the central benzimidazole ring and results in an intermediate containing a cyanophenyl group. derpharmachemica.comderpharmachemica.com This cyano (-CN) group is then converted to the required amidine (-C(NH)NH2) group. This transformation is typically achieved in a two-stage process. First, the cyano intermediate is reacted with dry hydrogen chloride gas in ethanol, which converts the nitrile into an imidate ester hydrochloride. derpharmachemica.com Subsequently, this intermediate is treated with ammonia (B1221849) to form the final amidine group, yielding this compound, which is isolated as its hydrochloride salt to ensure stability. derpharmachemica.com The progress of the reactions is monitored using Thin Layer Chromatography (TLC). derpharmachemica.comderpharmachemica.com

Table 3: Key Stages in the De novo Synthesis of this compound

Stage Reactants/Reagents Key Transformation Source
Benzimidazole Formation Ethyl-3-(3-amino-4-(methylamino)benzoyl(piperidin-2-yl)amino)propanoate, 2-cyanophenyl amino acetic acid, Oxalic Acid Condensation and cyclization to form the core benzimidazole structure with a cyano-substituted phenyl group. derpharmachemica.com, derpharmachemica.com
Amidine Synthesis (Pinner Reaction) Cyano-intermediate, Ethanol, Dry HCl gas Conversion of the nitrile group to an ethyl imidate hydrochloride intermediate. derpharmachemica.com
Ammonolysis Imidate intermediate, Dry Ammonia gas Reaction with ammonia to form the final amidine group. derpharmachemica.com
Final Salt Formation Amidine free base, Hydrochloric acid Isolation of the final product as a stable hydrochloride salt (Impurity F). derpharmachemica.com, derpharmachemica.com

The generation of analogues of this compound is important for comparative studies, such as confirming the specificity of analytical methods. These analogues are structurally similar to Impurity F but possess a deliberate modification. Derivatization of the amidine functional group in Impurity F is a primary approach to creating such analogues.

The synthesis of Dabigatran Etexilate itself can be viewed as a derivatization of Impurity F. In this process, the amidine group of Impurity F is acylated with n-hexyl chloroformate to attach the hexyloxycarbonyl group, forming the prodrug Dabigatran Etexilate. derpharmachemica.comderpharmachemica.com

By extension, other analogues can be created by using different chloroformate reagents. For example, an analogue listed in the European Pharmacopoeia, Dabigatran Etexilate EP Impurity F, is O-(2-Heptyl) Dabigatran Ethyl Ester. synzeal.com This compound is an analogue where the n-hexyl group of the prodrug moiety is replaced by a 2-heptyl group. Its synthesis would follow a similar pathway to that of Dabigatran Etexilate, but would utilize (2RS)-heptan-2-yl chloroformate in the final acylation step. These well-characterized analogues serve as crucial tools for validating the ability of analytical methods to distinguish the main compound from its closely related substances.

Q & A

Q. What are the critical structural and physicochemical properties of Dabigatran Impurity F?

this compound (CAS 1408238-36-7) is identified as 2-{[4-(Amino-hexyloxycarbonylimino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester . Key properties include:

  • Molecular formula: C₂₈H₃₄N₆O₅
  • Molecular weight: 534.61 g/mol
  • Spectral Characterized via LC-MS/MS (mass-to-charge ratio [M+H]+ = 535.3) and NMR (¹H/¹³C shifts for methyl, benzimidazole, and carbamate groups) . Researchers must confirm identity using orthogonal methods (e.g., HPLC retention time matching, spiking experiments) to avoid misidentification with structurally similar impurities like Dabigatran Impurity A (CAS 211914-51-1) .

Q. How can researchers establish a validated analytical method for detecting this compound?

Follow FDA/ICH Q3A guidelines for impurity quantification :

  • Chromatographic separation : Use reversed-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) and mobile phase gradient of 0.1% formic acid in water/acetonitrile .
  • Detection : UV at 220 nm or tandem mass spectrometry (LC-MS/MS) for trace-level quantification (QL ≤ 0.05%) .
  • Validation parameters : Assess specificity (no co-elution with Dabigatran or other impurities), linearity (R² ≥ 0.998 over 50–150% of target concentration), and accuracy (recovery 95–105%) .

Q. What are the primary synthetic pathways leading to this compound?

Impurity F arises during the synthesis of Dabigatran etexilate mesylate via:

  • Incomplete esterification : Residual ethyl ester intermediates from incomplete conversion of carboxyl groups .
  • Side reactions : Alkylation of the benzimidazole ring under acidic conditions . Process optimization (e.g., pH control during coupling reactions, temperature monitoring) reduces its formation .

Advanced Research Questions

Q. How should researchers address discrepancies in impurity profiles across batches of Dabigatran etexilate?

  • Root-cause analysis : Compare synthetic routes (e.g., catalyst purity, reaction time) using design-of-experiments (DoE) to identify critical process parameters .
  • Degradation studies : Perform forced degradation (e.g., 40°C/75% RH for 3 months) to assess Impurity F’s stability. Use LC-MS to differentiate process-related vs. degradation-related impurities .
  • Statistical tools : Apply multivariate analysis (e.g., PCA) to batch data to isolate outliers and correlate with process variables .

Q. What methodologies are recommended for qualifying the toxicological risk of this compound?

Follow ICH M7(R1) guidelines for mutagenic impurity assessment :

  • In silico analysis : Use in silico tools (e.g., Derek Nexus, Sarah) to predict mutagenic potential based on structural alerts (e.g., nitroso groups) .
  • In vitro assays : Conduct bacterial reverse mutation (Ames) tests if in silico results are equivocal .
  • Acceptance criteria : Set thresholds based on maximum daily dose (e.g., ≤1.5 µg/day for a 150 mg Dabigatran dose) .

Q. How can researchers reconcile conflicting data on Impurity F’s stability under accelerated storage conditions?

  • Experimental design : Conduct stress testing (hydrolysis, oxidation, photolysis) with controlled variables (e.g., peroxide concentration, light intensity) .
  • Degradation pathway mapping : Use HRMS and NMR to identify degradation products (e.g., hydrolysis of the ethyl ester group) .
  • Data normalization : Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate long-term stability from accelerated data .

Methodological Challenges and Solutions

Q. How to resolve low recovery rates during Impurity F spiking experiments?

  • Sample preparation : Use sonication (30 min) and centrifugation (10,000 rpm) to improve extraction efficiency from complex matrices .
  • Matrix effects : Employ isotopically labeled internal standards (e.g., Dabigatran-d₃) to correct for ion suppression in LC-MS/MS .

Q. What strategies mitigate cross-contamination during impurity synthesis?

  • Chromatographic purification : Use preparative HPLC with a phenyl-hexyl column for high-resolution separation .
  • Process controls : Implement in-line FTIR to monitor reaction completion and minimize byproduct formation .

Regulatory and Compliance Considerations

Q. How to align Impurity F’s acceptance criteria with FDA/EMA guidelines?

  • Thresholds : For a maximum daily dose of 600 mg, the qualification threshold is 0.15% (ICH Q3A) .
  • Documentation : Submit structural elucidation reports (NMR, HRMS), batch analysis data, and toxicological risk assessments in regulatory filings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.